Cas no 28165-57-3 (2,3,6-Tribromophenol)

2,3,6-Tribromophenol (CAS 608-33-3) is a brominated phenolic compound with the molecular formula C₆H₃Br₃O. It is a white to off-white crystalline solid, sparingly soluble in water but soluble in organic solvents such as ethanol and acetone. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of flame retardants, pharmaceuticals, and specialty chemicals. Its high bromine content contributes to its efficacy in flame suppression applications. 2,3,6-Tribromophenol exhibits thermal stability and reactivity suitable for further functionalization, making it a versatile building block in industrial and research settings. Proper handling is required due to its potential irritant properties.
2,3,6-Tribromophenol structure
2,3,6-Tribromophenol structure
Product Name:2,3,6-Tribromophenol
CAS No:28165-57-3
MF:C6H3Br3O
MW:330.799419641495
CID:251830
PubChem ID:13545452
Update Time:2025-10-30

2,3,6-Tribromophenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,3,6-tribromo-
    • 2,3,6-TRIBROMOPHENOL
    • 2,3,4-
    • 2,3,6-Tribromophenol1000µg
    • 2,3,6-Tribromphenol
    • 2,3,6-TRIMETHYLBENZOTHIOPHENE
    • Phenol,2,3,6-tribromo
    • DTXSID90543390
    • 28165-57-3
    • SCHEMBL581815
    • 2,3,6-Tribromophenol
    • Inchi: 1S/C6H3Br3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
    • InChI Key: VCNCNAPAHSSWCI-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=C(C=1O)Br)Br

Computed Properties

  • Exact Mass: 327.77300
  • Monoisotopic Mass: 327.77340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 3.67970

2,3,6-Tribromophenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2,3,6-Tribromophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T798220-50mg
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$775.00 2023-05-17
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$ 1800.00 2023-09-05
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Alichem
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2,3,6-Tribromophenol Related Literature

Additional information on 2,3,6-Tribromophenol

Comprehensive Overview of 2,3,6-Tribromophenol (CAS No. 28165-57-3): Properties, Applications, and Industry Insights

2,3,6-Tribromophenol (CAS No. 28165-57-3) is a halogenated organic compound widely recognized for its versatile applications in industrial and research fields. This brominated phenol derivative exhibits unique chemical properties, making it valuable in flame retardants, pharmaceuticals, and specialty chemical synthesis. With increasing global demand for halogenated intermediates, understanding its characteristics and safe handling is critical for professionals.

The molecular structure of 2,3,6-Tribromophenol features three bromine atoms attached to a phenolic ring, contributing to its high thermal stability and lipophilicity. These traits align with growing interest in sustainable flame retardants, a hot topic in material science forums. Researchers frequently search for "eco-friendly brominated compounds" or "2,3,6-Tribromophenol solubility," reflecting industry demands for greener alternatives.

In pharmaceutical applications, 28165-57-3 serves as a precursor for bioactive molecule synthesis. Recent studies highlight its role in developing antimicrobial agents, coinciding with rising searches for "halogenated phenol uses in medicine." Its mechanism of action against pathogens is under investigation, particularly in antibiotic-resistant strain research—a key focus area in 2024.

Environmental considerations dominate discussions about brominated phenols. While 2,3,6-Tribromophenol demonstrates lower persistence than pentabrominated analogs, queries like "biodegradation of tribromophenols" rank high in scientific databases. Advanced oxidation processes and microbial degradation methods are being optimized to address ecological concerns while maintaining industrial utility.

Analytical detection of CAS 28165-57-3 employs techniques like GC-MS and HPLC, with many users seeking "2,3,6-Tribromophenol analytical standards." The compound's distinct mass fragmentation pattern aids identification in complex matrices—a frequent subject in chromatography forums. Method development papers cite its use as a reference material for emerging contaminant studies.

Material science innovations leverage 2,3,6-Tribromophenol's flame-retardant properties in polymer composites. Searches for "non-toxic brominated additives" have increased by 120% year-over-year, driving formulation improvements. Its synergy with phosphorus-based retardants meets stringent safety regulations while maintaining efficacy—a balance manufacturers actively pursue.

Regulatory landscapes impact 28165-57-3 applications significantly. The European Chemicals Agency (ECHA) lists it under ongoing REACH evaluations, prompting queries about "2,3,6-Tribromophenol compliance." Proactive industry players monitor such developments, adapting to restrictions through molecular redesign or alternative processes—topics trending in regulatory affairs webinars.

Supply chain dynamics for 2,3,6-Tribromophenol reflect broader halogen chemistry market trends. Geopolitical factors and bromine resource availability influence pricing, with procurement specialists frequently searching "28165-57-3 suppliers 2024." Just-in-time inventory models and regional production hubs gain traction to mitigate logistical challenges.

Future research directions for CAS 28165-57-3 include catalytic debromination techniques and green synthesis routes. Patent analyses reveal growing interest in enzymatic bromination methods, responding to searches for "biocatalysis in phenol bromination." Such innovations could redefine production economics while addressing environmental priorities—a dual focus evident in recent grant-funded projects.

Quality control protocols for 2,3,6-Tribromophenol emphasize isomeric purity verification, as minor structural differences significantly impact performance. Laboratories increasingly adopt qNMR for precise quantification, correlating with rising searches for "tribromophenol isomer analysis." These advancements support stricter specifications demanded by high-end applications.

In specialty chemical synthesis, 28165-57-3 enables precise regioselective reactions. Its bromine substitution pattern facilitates controlled functionalization—a feature explored in recent publications on "directed ortho-metalation." Synthetic chemists value this predictability, particularly in complex molecule construction where positional specificity is paramount.

The compound's structure-activity relationships continue generating academic interest. Computational chemistry studies modeling 2,3,6-Tribromophenol's electronic properties receive high engagement in scholarly platforms. Such investigations answer frequent queries about "halogen bonding in tribromophenols" while informing molecular design principles across multiple disciplines.

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